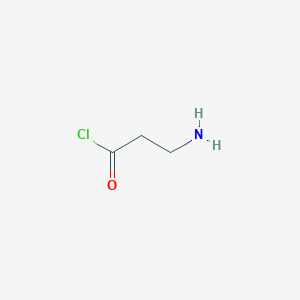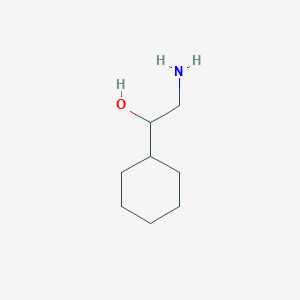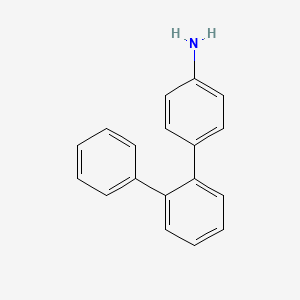
Dolichol 17
説明
Dolichol refers to a group of long-chain mostly unsaturated organic compounds that are made up of varying numbers of isoprene units terminating in an α-saturated isoprenoid group, containing an alcohol functional group . Dolichols play a role in the post-translational modification of proteins known as N-glycosylation in the form of dolichol phosphate . They function as a membrane anchor for the formation of the oligosaccharide Glc3–Man9–GlcNAc2 .
Synthesis Analysis
Dolichol is a product of the HMG-CoA reductase pathway (also known as the mevalonate pathway), and as such their creation and availability are affected by mevalonate inhibition . LEW1, a cis-prenyltransferase, when expressed in Escherichia coli, catalyzed the formation of dolichol with a chain length around C80 in an in vitro assay .
Molecular Structure Analysis
Dolichol is a lipid molecule composed of repeating isoprene units . The most common form, alpha-saturated poly-prenol or dolichol is present in all tissues and most organelle membranes of eukaryotic cells .
Chemical Reactions Analysis
Dolichols serve as lipid carriers of sugars used for protein glycosylation, which affects protein trafficking in the endoplasmic reticulum . They are involved in transfer of the monosaccharides to the forming Glc3–Man9–GlcNAc2–Dolichol carrier .
Physical And Chemical Properties Analysis
Human plasma contains dolichol, dolichyl esters, and dolichyl phosphate at concentrations of 41, 102, and 55 ng/g, respectively . These polyisoprenoid lipids are associated with the high density lipoprotein fraction . The properties of absorption, distribution, metabolism, excretion, and toxicity for dolichol-17 (C85) displayed variation .
科学的研究の応用
1. Analysis in Plant Tissues
Skorupinska-Tudek et al. (2003) conducted a study analyzing polyisoprenoid alcohols in the plant Coluria geoides. Their research found that in the roots, a family of dolichols, including Dol-17, was present, while the leaves and seeds predominantly contained polyprenols. This study demonstrated Dol-17's presence in various plant organs and introduced a new method for detecting these compounds using HPLC/electrospray ionization-MS, significantly enhancing sensitivity compared to traditional UV detection methods (Skorupinska-Tudek et al., 2003).
2. Effects on Mouse Synaptic Plasma Membranes
Wood et al. (1986) explored the effects of dolichol on mouse synaptic plasma membranes (SPM). Their findings indicated that dolichol both fluidized and regidified SPM, affecting areas detected by different probes. This research suggests a structural effect of dolichol on biological membranes, revealing its potential impact on membrane dynamics (Wood et al., 1986).
3. Role in Aging and Oxidative Stress
Bergamini et al. (2004) investigated dolichol's role in aging and oxidative stress. They found that dolichol levels increase with age, and caloric restriction could retard this age-associated change. Their research proposed that dolichol might act as a radical scavenger in cell membranes, suggesting a potential role in combating oxidative damage associated with aging (Bergamini et al., 2004).
4. Metabolic Functions and Accumulation
Carroll et al. (1992) provided insights into the function, metabolism, and accumulation of dolichol in human tissues. They highlighted dolichol's role in the biosynthesis of N-linked glycoproteins and its slow metabolism, leading to accumulation in tissues during aging and certain diseases. This research underscores dolichol's metabolic significance and potential negative effects due to tissue accumulation (Carroll et al., 1992).
5. Synthesis and Biological Functions
Schenk et al. (2001) studied an alternative cis-isoprenyltransferase activity in yeast that produces polyisoprenols similar to mammalian dolichols. They found that dolichols with chain lengths of 19–22 isoprene units were produced, different from typical yeast dolichols. This research contributes to our understanding of the biosynthetic pathway and functional diversity of dolichols in different organisms (Schenk et al., 2001).
6. Dolichol in Neuronal Diseases
Kin et al. (1983) reported significant components of dolichols in lipid extracts from the brains of patients with neuronal ceroid-lipofuscinosis (NCL) and Alzheimer's disease. They found elevations in dolichol levels in these conditions, indicating a potential biochemical abnormality linked to these diseases. This suggests dolichol's relevance in the context of neurodegenerative disorders (Kin et al., 1983).
7. UV-Absorbing Properties for Skin Protection
Sgarbossa et al. (2004) explored dolichol's role as a natural barrier against solar radiation. They found that dolichol undergoes significant changes upon UV irradiation, suggesting its potential as an efficient UV screen for skin protection. This study opens up new perspectives for dolichol's application in dermatology (Sgarbossa et al., 2004).
作用機序
特性
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67-heptadecamethyloctahexaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66-hexadecaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C85H140O/c1-69(2)35-19-36-70(3)37-20-38-71(4)39-21-40-72(5)41-22-42-73(6)43-23-44-74(7)45-24-46-75(8)47-25-48-76(9)49-26-50-77(10)51-27-52-78(11)53-28-54-79(12)55-29-56-80(13)57-30-58-81(14)59-31-60-82(15)61-32-62-83(16)63-33-64-84(17)65-34-66-85(18)67-68-86/h35,37,39,41,43,45,47,49,51,53,55,57,59,61,63,65,85-86H,19-34,36,38,40,42,44,46,48,50,52,54,56,58,60,62,64,66-68H2,1-18H3/b70-37+,71-39+,72-41+,73-43+,74-45+,75-47+,76-49+,77-51+,78-53+,79-55+,80-57+,81-59+,82-61+,83-63+,84-65+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHNQEWLIKGELH-ZHEGZICBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C85H140O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1178.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 13937372 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



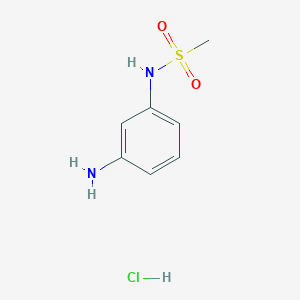
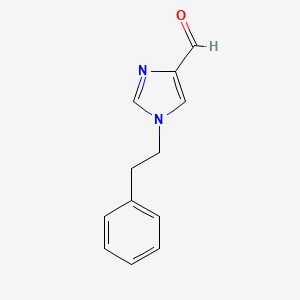

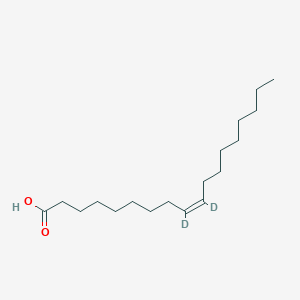
![[2-(2-Ethylphenoxy)ethyl]methylamine hydrochloride](/img/structure/B3145319.png)

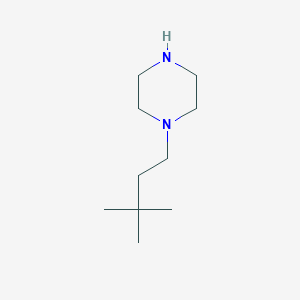
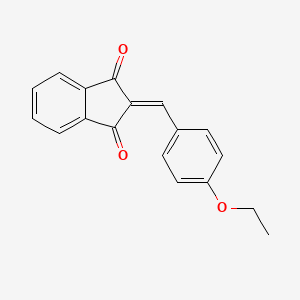
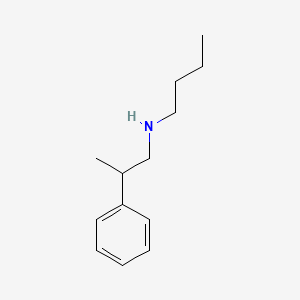
![Ethyl 5-{[amino(imino)methyl]amino}-2-(benzoylamino)pentanoate](/img/structure/B3145348.png)
